DHP-B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

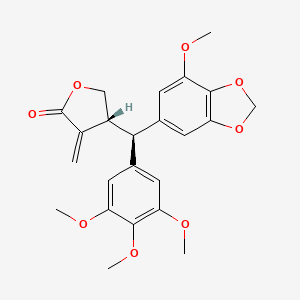

C23H24O8 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C23H24O8/c1-12-15(10-29-23(12)24)20(13-6-16(25-2)21(28-5)17(7-13)26-3)14-8-18(27-4)22-19(9-14)30-11-31-22/h6-9,15,20H,1,10-11H2,2-5H3/t15-,20+/m0/s1 |

Clave InChI |

NXCYGTFQPAUJIS-MGPUTAFESA-N |

SMILES isomérico |

COC1=CC(=CC2=C1OCO2)[C@H]([C@H]3COC(=O)C3=C)C4=CC(=C(C(=C4)OC)OC)OC |

SMILES canónico |

COC1=CC(=CC2=C1OCO2)C(C3COC(=O)C3=C)C4=CC(=C(C(=C4)OC)OC)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DHP-B Compounds

Disclaimer: The term "DHP-B" is ambiguous and can refer to at least two distinct chemical entities in scientific literature: Dihydrohonokiol-B (DHH-B) , a bioactive small molecule with therapeutic potential, and Dehaloperoxidase B (DHP B) , a bifunctional enzyme. Given the context of drug development, this guide will primarily focus on Dihydrohonokiol-B, a compound of significant interest to researchers in pharmacology and medicinal chemistry. A section on Dehaloperoxidase B is also included for comprehensive coverage.

Part 1: Dihydrohonokiol-B (DHH-B)

Overview and Origin

Dihydrohonokiol-B (DHH-B), with the chemical name 3'-(2-propenyl)-5-propyl-(1,1'-biphenyl)-2,4'-diol , is a biphenolic compound.[1][2] It is not a naturally occurring compound in its own right but is a partially reduced derivative of honokiol (B1673403).[1][2] Honokiol is a neolignan extracted from the bark, seed cones, and leaves of trees of the Magnolia genus, which have a long history of use in traditional Eastern medicine.[2]

DHH-B has garnered attention for its potent biological activities, particularly its anxiolytic effects, which are reported to be more rapid and potent than its parent compound, honokiol, and with a potentially better side-effect profile than traditional benzodiazepines.[3] Its synthesis is typically achieved from honokiol sourced from plant materials.[3]

Biological Activities and Therapeutic Potential

DHH-B exhibits a range of pharmacological effects, positioning it as a promising candidate for drug development in several therapeutic areas:

-

Anxiolytic Activity: DHH-B is a potent anxiolytic agent.[1] Studies in animal models have demonstrated its efficacy in reducing anxiety-like behaviors at doses significantly lower than its parent compound, honokiol, and without the common side effects associated with benzodiazepines, such as motor dysfunction or sedation.[3][4]

-

Anti-Cancer Activity: Recent research has identified DHH-B as a novel anti-cancer agent, particularly for colorectal cancer (CRC).[5] It has been shown to suppress tumor cell growth and induce apoptosis.[5]

-

Neuroprotective Effects: DHH-B has demonstrated neuroprotective properties, notably in models of amyloid β protein-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease.[6] It has been shown to recover decreases in neuronal Cl(-)-ATPase activity caused by amyloid β protein.[6]

Mechanism of Action

DHH-B's therapeutic effects are rooted in its interaction with specific molecular targets.

Anxiolytic Mechanism: The primary anxiolytic mechanism of DHH-B involves the modulation of the GABAergic system . It acts as a positive allosteric modulator of GABA-A receptors, similar to benzodiazepines, by binding to the benzodiazepine (B76468) recognition site on the receptor complex.[2][4][6] This binding enhances the influx of chloride ions (Cl-) into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as a calming or anxiolytic effect.[1][4] Additionally, some studies suggest an involvement of GABA-C receptors in its neuroprotective actions.[6][7]

References

- 1. Confirmation of the anxiolytic-like effect of dihydrohonokiol following behavioural and biochemical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. troscriptions.com [troscriptions.com]

- 3. EP0991614A1 - Synthesis of dihydrohonokiol compositions - Google Patents [patents.google.com]

- 4. paulinamedicalclinic.com [paulinamedicalclinic.com]

- 5. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An anxiolytic agent, dihydrohonokiol-B, inhibits ammonia-induced increases in the intracellular Cl(-) of cultured rat hippocampal neurons via GABA(c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 1,4-Dihydropyridine Derivatives in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "DHP-B" is not associated with a specific, publicly documented anticancer compound in the scientific literature. This guide synthetically represents the established mechanisms of action for the broader class of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives that have demonstrated anticancer properties. "this compound" is used herein as a placeholder for a representative member of this class.

Executive Summary

1,4-Dihydropyridines (1,4-DHPs) are a well-established class of heterocyclic compounds, initially recognized for their potent L-type calcium channel blocking activity and widespread use in treating cardiovascular diseases.[1][2] Over the past two decades, extensive research has unveiled their significant potential as anticancer agents.[1] Various derivatives of the 1,4-DHP scaffold have been shown to exhibit a range of anticancer activities, including direct cytotoxicity, induction of apoptosis, cell cycle arrest, and reversal of multidrug resistance (MDR) in a multitude of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the core mechanisms through which these compounds exert their effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.

Cytotoxic Activity of 1,4-DHP Derivatives

The anticancer potential of 1,4-DHP derivatives is initially assessed by their ability to inhibit cell proliferation and induce cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Numerous studies have documented the cytotoxic effects of various 1,4-DHP derivatives across a spectrum of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Representative 1,4-DHP Derivatives in Human Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Adenocarcinoma) | 2.3 | [1] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Carcinoma) | 5.7 | [1] |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Adenocarcinoma) | 3.6 | [1] |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Carcinoma) | 5.2 | [1] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Adenocarcinoma) | 4.1 | [1] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Carcinoma) | 11.9 | [1] |

| 2,6-dimethyl-3,5-bis-N-(thiazol-2-yl)carbamoyl-4-(3-nitrophenyl)-1,4-dihydropyridine | MOLT-4 (T-lymphoblastic leukemia) | 17.4 ± 2.0 | [5] |

| 2,6-dimethyl-3,5-bis-N-(5-methylthiazol-2-yl)carbamoyl-4-(3-nitrophenyl)-1,4-dihydropyridine | MCF-7 (Breast Carcinoma) | 28.5 ± 3.5 | [5] |

| 1,4-DHP Derivative (DHP-8) | A375 (Melanoma) | Not specified | [6] |

| 1,4-DHP Derivative (DHP-8) | HepG2 (Hepatocellular Carcinoma) | Not specified | [6] |

| 1,4-DHP based 1,2,3-triazol derivatives | Caco-2 (Colorectal Adenocarcinoma) | 0.63 ± 0.05 to 5.68 ± 0.14 | [4] |

Core Mechanisms of Action

The anticancer effects of 1,4-DHP derivatives are multifactorial, primarily involving the induction of apoptosis, disruption of the cell cycle, and modulation of drug resistance pathways.

Induction of Apoptosis

A primary mechanism by which 1,4-DHPs exert their anticancer effect is through the induction of programmed cell death, or apoptosis. Studies on specific derivatives have shown the activation of the intrinsic (mitochondrial) apoptotic pathway.[6]

One novel 1,4-DHP derivative, referred to as DHP-8, was found to induce apoptosis in A375 melanoma and HepG2 liver cancer cells via a signaling cascade involving Sirtuin1 (SIRT1).[6] The proposed pathway is as follows:

-

SIRT1 Upregulation: DHP-8 treatment increases the expression of SIRT1, a class III histone deacetylase.

-

AKT Inhibition: Elevated SIRT1 levels lead to a decrease in the phosphorylation of AKT at serine 473 (pAKTser473), thereby inhibiting the pro-survival PI3K/AKT pathway.[6]

-

Survivin Downregulation: The inhibition of AKT signaling also leads to a reduction in the expression of survivin, an inhibitor of apoptosis protein (IAP).[6]

-

GSK3β Activation: Reduced pAKTser473 results in decreased phosphorylation of Glycogen Synthase Kinase 3β at serine 9 (GSK3βser9). This dephosphorylation activates GSK3β.[6]

-

Mcl-1 Degradation: Active GSK3β promotes the proteasomal degradation of Mcl-1, an anti-apoptotic Bcl-2 family protein.[6]

-

Mitochondrial Pathway Activation: The loss of Mcl-1 disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. This triggers the activation of initiator Caspase-9, which in turn cleaves and activates effector Caspase-3.[6]

-

Execution of Apoptosis: Active Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study [mdpi.com]

- 5. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehaloperoxidase B (DHP B): A Comprehensive Technical Guide on Enzyme Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehaloperoxidase B (DHP B) is a bifunctional enzyme isolated from the marine polychaete Amphitrite ornata.[1][2] This fascinating hemoprotein exhibits both hemoglobin-like oxygen transport capabilities and a potent peroxidase activity, enabling it to detoxify halogenated environmental pollutants.[1][2][3][4] This dual functionality, housed within a globin fold, presents a unique paradigm in enzyme mechanics and offers significant potential for applications in bioremediation and biocatalysis. This guide provides an in-depth technical overview of DHP B's core functions, catalytic mechanisms, substrate specificity, and the experimental protocols used for its characterization.

Core Function and Biological Significance

DHP B plays a crucial role in the survival of Amphitrite ornata by performing two seemingly disparate functions:

-

Oxygen Transport: Like other globins, DHP B can reversibly bind molecular oxygen via its ferrous heme iron, facilitating its transport within the organism.[2][3]

-

Peroxidase Activity: DHP B catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidative dehalogenation of various halophenols, converting them into less toxic quinones.[1][3][5] This function is vital for the organism's defense against toxic biogenic halometabolites in its benthic environment.[1][3]

The enzyme's ability to switch between these two functions is a key area of research, with evidence suggesting that substrate binding triggers a conformational change that modulates its activity.[3]

Catalytic Mechanism of Dehalogenation

The peroxidase catalytic cycle of DHP B involves a series of redox intermediates. While sharing similarities with traditional heme peroxidases, it possesses unique features linked to its dual function. The generally accepted mechanism, primarily elucidated for the dehalogenation of 2,4,6-trihalophenols (TXP), proceeds as follows.

A proposed catalytic cycle for DHP B is initiated from the ferric (Fe³⁺) resting state. The binding of H₂O₂ leads to the formation of a highly reactive intermediate known as Compound ES, an iron(IV)-oxo heme center with an amino acid radical.[1] This intermediate is then capable of oxidizing the trihalophenol substrate. Interestingly, unlike monofunctional peroxidases, the oxyferrous (Fe²⁺-O₂) state of DHP B is also a competent starting point for the peroxidase cycle, highlighting a direct link between its two functions.[1][2][3] The product of the dehalogenation, a dihaloquinone, can further react with the enzyme, leading to the formation of the oxyferrous state, thus completing a cycle that interconnects both of the enzyme's primary roles.[1][2]

Proposed catalytic cycle of Dehaloperoxidase B.

Structural Insights

The crystal structure of DHP B has been solved to high resolution, revealing a classic globin fold composed of eight alpha-helices.[4][5] DHP B exists as a homodimer.[4] Although it shares 96% sequence identity with its isoenzyme, DHP A, five amino acid substitutions lead to significant differences in catalytic activity and stability.[5] Key residues in the active site, particularly the distal histidine (His55), play a critical role in catalysis.[1][4] The conformational flexibility of His55 is thought to mediate substrate access to the heme and facilitate the catalytic steps.[1][6] The distance between the heme iron and the distal histidine in DHP B is intermediate between that of typical globins and peroxidases, which may be a structural adaptation for its dual function.[3]

Quantitative Data

Kinetic Parameters for Dehaloperoxidase Activity

The catalytic efficiency of DHP B varies with the trihalophenol substrate. The following table summarizes the Michaelis-Menten kinetic parameters for the H₂O₂-dependent oxidation of various substrates.

| Substrate (TXP) | Starting Enzyme State | Km (H₂O₂) (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 2,4,6-Trifluorophenol (TFP) | Ferric | 130 ± 20 | 2.5 ± 0.1 | 1.9 x 10⁴ | [1] |

| 2,4,6-Trichlorophenol (TCP) | Ferric | 50 ± 10 | 1.8 ± 0.1 | 3.6 x 10⁴ | [1] |

| 2,4,6-Tribromophenol (TBP) | Ferric | 30 ± 5 | 0.40 ± 0.02 | 1.3 x 10⁴ | [1] |

| 2,4,6-Trifluorophenol (TFP) | Oxyferrous | 230 ± 30 | 0.96 ± 0.05 | 4.2 x 10³ | [3] |

| 2,4,6-Trichlorophenol (TCP) | Oxyferrous | - | - | 1.8 x 10⁴ | [1] |

| 2,4,6-Tribromophenol (TBP) | Oxyferrous | 50 ± 10 | 0.30 ± 0.01 | 6.0 x 10³ | [3] |

Note: Assays were conducted at pH 7.0 and 20-25°C. The concentration of the trihalophenol co-substrate was held constant while the H₂O₂ concentration was varied.[1][3]

Comparison of DHP A and DHP B

DHP B generally exhibits higher catalytic activity than DHP A, though it has a lower stability.[5][7]

| Parameter | DHP A | DHP B | Reference |

| Catalytic Efficiency (kcat/Km) | Lower | 2-6 fold higher | [5][7] |

| Heme Stability | Higher | Lower | [7] |

| Substrate Inhibition | Lower | Higher | [5] |

Experimental Protocols

Recombinant Expression and Purification of DHP B

A common method for obtaining DHP B for research is through recombinant expression in Escherichia coli.

Workflow for DHP B expression and purification.

Detailed Methodology:

-

Transformation: Transform competent E. coli cells (e.g., Rosetta(DE3)pLysS) with a plasmid containing the dhpB gene.

-

Expression: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of ~0.8-1.0. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18°C) overnight.

-

Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse by sonication on ice.

-

Purification:

-

Clarify the lysate by ultracentrifugation.

-

Perform ammonium sulfate fractionation to precipitate DHP B.

-

Resuspend the pellet and dialyze against an appropriate buffer.

-

Apply the sample to an anion-exchange chromatography column (e.g., Q-Sepharose) and elute with a salt gradient.

-

Pool the DHP B-containing fractions and concentrate.

-

Perform size-exclusion chromatography (e.g., Superdex 75) as a final polishing step.

-

-

Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the concentration spectrophotometrically (ε₄₀₆ = 117.6 mM⁻¹cm⁻¹ for ferric DHP B).[5] The Reinheitzahl value (Rz; A₄₀₆/A₂₈₀) should be greater than 4.0 for pure samples.[5]

Dehaloperoxidase Activity Assay

The peroxidase activity of DHP B is typically monitored by UV-visible spectrophotometry.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate (B84403) (KPi) buffer (pH 7.0), the trihalophenol substrate (e.g., 125 µM 2,4,6-trichlorophenol), and DHP B enzyme (e.g., 2.5 µM).[1]

-

Initiation: Equilibrate the mixture to the desired temperature (e.g., 25°C).[1] Initiate the reaction by adding a stock solution of hydrogen peroxide.[1]

-

Monitoring: Monitor the reaction by observing either the decrease in substrate concentration or the formation of the dihaloquinone product at their respective absorption maxima.[1] For example:

-

Data Analysis: Calculate initial rates from the linear portion of the absorbance change over time. Fit the initial rate data at varying substrate concentrations to the Michaelis-Menten equation to determine Km and kcat.[1]

Stopped-Flow UV-Visible Spectroscopy

This technique is essential for studying the rapid kinetics of intermediate formation and decay in the catalytic cycle.

Methodology:

-

Instrument Setup: Use a stopped-flow instrument equipped with a diode array detector, maintained at a constant temperature (e.g., 20°C).[3]

-

Reactant Preparation: Prepare solutions of ferric or oxyferrous DHP B and the reactant (e.g., H₂O₂ or substrate) in separate syringes. All concentrations should be prepared to be double the final desired concentration.

-

Mixing Experiments:

-

Single-Mixing: Rapidly mix the enzyme solution with the reactant solution. For example, react 10 µM ferric DHP B with varying equivalents of H₂O₂.[1]

-

Double-Mixing (Pulse-Chase): Use a delay line to age a reaction mixture before introducing a third reactant. For instance, mix DHP B with H₂O₂ to form Compound ES, allow it to age for a specific time, and then mix with the trihalophenol substrate to observe its decay.[1]

-

-

Data Acquisition: Collect spectral data over multiple time domains (e.g., milliseconds to seconds) to capture the full kinetic profile.[3]

-

Analysis: Analyze the time-resolved spectral data to identify transient intermediates and determine the rate constants for their formation and decay.

X-ray Crystallography

Determining the three-dimensional structure of DHP B provides invaluable insights into its function.

Methodology:

-

Crystallization:

-

Concentrate purified DHP B to 10-12 mg/mL.[7]

-

Use the hanging-drop vapor diffusion method.[7] Mix the protein solution with a reservoir solution (e.g., 30-32% PEG 4000, 0.2 M ammonium sulfate, 0.1 M sodium cacodylate, pH 6.5) and equilibrate against the reservoir.[7]

-

Crystals typically grow within a few days.[7]

-

-

Substrate/Inhibitor Soaking (for complex structures): Soak the grown crystals in a solution containing the ligand of interest.[7]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data using software like HKL-2000.[5]

-

Solve the structure by molecular replacement using a known globin structure as a model.

-

Refine the model against the experimental data to obtain the final high-resolution structure.

-

Conclusion and Future Directions

Dehaloperoxidase B is a remarkable enzyme that bridges the functional gap between oxygen transport and peroxidase catalysis. Its unique ability to detoxify halogenated pollutants makes it a prime candidate for development in bioremediation technologies. Future research will likely focus on protein engineering to enhance its stability and broaden its substrate specificity for industrial applications. Furthermore, continued mechanistic studies will undoubtedly provide deeper insights into the fundamental principles of enzyme bifunctionality, offering valuable lessons for the design of novel biocatalysts and therapeutic agents.

References

DHP-B: A Covalent Inhibitor Targeting a Key Metabolic Enzyme in Cancer

An In-depth Technical Guide on the Covalent Inhibition of Carnitine Palmitoyltransferase 1A (CPT1A) by 2,6-dihydroxypeperomin B (DHP-B)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cell metabolism is a critical area of research for novel therapeutic development. One key metabolic pathway often upregulated in cancer is fatty acid oxidation (FAO), for which Carnitine Palmitoyltransferase 1A (CPT1A) is the rate-limiting enzyme. Recent studies have identified 2,6-dihydroxypeperomin B (this compound), a natural product isolated from the plant Peperomia dindygulensis, as a novel covalent inhibitor of CPT1A. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows. This compound has been shown to covalently bind to Cysteine 96 (Cys96) of CPT1A, leading to the inhibition of FAO, disruption of mitochondrial function, and subsequent apoptosis in colorectal cancer (CRC) cells.[1] These findings highlight this compound as a promising lead compound for the development of targeted cancer therapies.

Introduction: CPT1A as a Therapeutic Target

Carnitine Palmitoyltransferase 1A (CPT1A) is a crucial enzyme located on the outer mitochondrial membrane. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway.[2] In many cancer types, there is a metabolic shift towards increased reliance on FAO to meet the high energy demands of rapid proliferation and to combat cellular stress.[2] Elevated expression of CPT1A has been observed in various cancers, including colorectal cancer, and is often associated with poor prognosis.[1] This makes CPT1A a compelling target for therapeutic intervention. By inhibiting CPT1A, the energy supply to cancer cells can be restricted, leading to cell growth inhibition and death.

This compound: A Novel Covalent Inhibitor of CPT1A

This compound is a secolignan-type natural product that has been identified as a potent and specific covalent inhibitor of CPT1A.[1] Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer advantages in terms of potency and duration of action.

Mechanism of Covalent Inhibition

This compound has been demonstrated to covalently modify the Cys96 residue of CPT1A.[1] This specific interaction blocks the enzyme's catalytic activity, thereby inhibiting the FAO pathway. The covalent binding was identified and validated through quantitative thiol reactivity profiling (QTRP), a mass spectrometry-based chemoproteomic approach.[1]

Binding Affinity

The binding affinity of this compound to both wild-type CPT1A (CPT1AWT) and a mutant version where the target cysteine was changed to alanine (B10760859) (CPT1AC96A) was quantified using microscale thermophoresis (MST). The results confirm that this compound binds to CPT1AWT but shows no binding to the CPT1AC96A mutant, underscoring the specific covalent interaction with Cys96.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound as a CPT1A inhibitor.

| Cell Line | IC50 of this compound (μM) |

| SW620 (CRC) | 1.34 ± 0.12 |

| LS513 (CRC) | 2.16 ± 0.18 |

| HCT116 (CRC) | 3.28 ± 0.25 |

| HT29 (CRC) | 4.51 ± 0.31 |

| SW480 (CRC) | 5.67 ± 0.43 |

| NCM460 (Normal Colon) | > 50 |

| Table 1: In vitro anti-proliferative activity of this compound in colorectal cancer (CRC) and normal colon epithelial cell lines. |

| Protein | Ligand | Equilibrium Dissociation Constant (Kd) (μM) |

| CPT1AWT-GFP | This compound | 1.85 ± 0.15 |

| CPT1AC96A-GFP | This compound | No binding detected |

| Table 2: Binding affinity of this compound to wild-type and mutant CPT1A measured by Microscale Thermophoresis (MST). |

Signaling Pathways and Cellular Effects

The inhibition of CPT1A by this compound initiates a cascade of downstream cellular events, ultimately leading to apoptosis in cancer cells.

Inhibition of Fatty Acid Oxidation

By blocking CPT1A, this compound effectively shuts down the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in the oxygen consumption rate (OCR) and overall energy metabolism in colorectal cancer cells.[1]

Figure 1: Covalent inhibition of CPT1A by this compound.

Disruption of CPT1A-VDAC1 Interaction and Increased Mitochondrial Permeability

This compound has been shown to disrupt the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial outer membrane.[1] This disruption leads to an increase in mitochondrial permeability, a key event in the intrinsic apoptosis pathway.[1]

Figure 2: Downstream effects of CPT1A inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as a covalent inhibitor of CPT1A.

Quantitative Thiol Reactivity Profiling (QTRP)

This chemoproteomic technique is used to identify the covalent binding site of this compound on CPT1A.

-

Objective: To identify cysteine residues that are covalently modified by this compound.

-

Methodology:

-

Treat colorectal cancer cells with this compound or a vehicle control.

-

Lyse the cells and block remaining free thiols with an alkylating agent.

-

Digest the proteome with trypsin.

-

Enrich for this compound-modified peptides using affinity purification.

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residue.

-

Figure 3: QTRP experimental workflow.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between this compound and CPT1A.

-

Objective: To determine the equilibrium dissociation constant (Kd) of the this compound-CPT1A interaction.

-

Methodology:

-

Label purified CPT1A protein (wild-type and C96A mutant) with a fluorescent dye.

-

Prepare a serial dilution of this compound.

-

Mix the fluorescently labeled CPT1A with each concentration of this compound.

-

Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

-

Plot the change in thermophoresis against the this compound concentration and fit the data to a binding model to determine the Kd.

-

Seahorse XF Analyzer Assay for Fatty Acid Oxidation

This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on cellular respiration and FAO.

-

Objective: To measure the effect of this compound on FAO-dependent mitochondrial respiration.

-

Methodology:

-

Seed colorectal cancer cells in a Seahorse XF microplate.

-

Treat the cells with this compound or vehicle control.

-

Provide long-chain fatty acids as a substrate.

-

Use the Seahorse XF Analyzer to measure the OCR in real-time.

-

Inject specific inhibitors of the electron transport chain to dissect mitochondrial respiration.

-

Mitochondrial Permeability Transition Pore (MPTP) Assay

This assay is used to evaluate the effect of this compound on mitochondrial membrane integrity.

-

Objective: To determine if this compound induces the opening of the MPTP.

-

Methodology:

-

Treat colorectal cancer cells with this compound.

-

Load the cells with a fluorescent dye (e.g., Calcein-AM) that accumulates in the mitochondria.

-

Use a quenching agent that can only enter the mitochondria if the MPTP is open.

-

Measure the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in mitochondrial fluorescence indicates MPTP opening.

-

Conclusion and Future Directions

This compound represents a significant discovery in the field of cancer metabolism, demonstrating potent and selective covalent inhibition of CPT1A. The detailed mechanism of action, involving the covalent modification of Cys96, inhibition of FAO, disruption of the CPT1A-VDAC1 interaction, and induction of apoptosis, provides a strong rationale for its further development. Future preclinical studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its efficacy and safety in a broader range of cancer models. The findings presented in this guide offer a solid foundation for researchers and drug developers to explore CPT1A inhibition as a promising therapeutic strategy for colorectal and other FAO-dependent cancers.

References

Unraveling the Architecture of a Bi-functional Catalyst: The Crystal Structure of Dehaloperoxidase B

A comprehensive technical overview for researchers, scientists, and drug development professionals.

Dehaloperoxidase B (DHPB), an intriguing enzyme isolated from the marine polychaete Amphitrite ornata, stands at the crossroads of two distinct biochemical functions: oxygen transport, characteristic of the globin superfamily, and peroxidase activity, enabling the detoxification of halogenated phenols.[1][2] This dual capability makes DHPB a subject of intense scientific scrutiny, with its crystal structure providing a fundamental blueprint for understanding its catalytic mechanisms and potential applications in bioremediation and biocatalysis. This in-depth guide synthesizes the current knowledge on the crystal structure of DHPB, presenting key structural data, experimental methodologies, and visual representations of its molecular framework.

The Globin Fold with a Peroxidase Twist: Overall Structure

The crystal structure of Dehaloperoxidase B has been resolved to high resolution, revealing a classic globin fold comprised of eight alpha-helices (labeled A-H) that cradle a central heme cofactor.[3][4] This structural motif is the hallmark of the globin superfamily, renowned for its role in reversible oxygen binding. However, DHPB distinguishes itself through its ability to catalyze the H₂O₂-dependent oxidative dehalogenation of various substrates.[2][5]

The enzyme exists as a dimer in the crystallographic unit cell, though studies suggest it is primarily a monomer in solution.[1][6] Each subunit, with a molecular weight of approximately 15.5 kDa, consists of 137 amino acids.[3] The structural integrity of DHPB and its functional nuances are dictated by the precise arrangement of its constituent helices and the intricate network of interactions within the active site.

The Catalytic Core: The Heme Active Site

At the heart of DHPB's dual functionality lies its heme active site. The iron-containing porphyrin ring is anchored within the hydrophobic core of the protein through a covalent linkage with the proximal histidine residue, His89.[2][3] On the opposite, or distal, side of the heme, the distal histidine, His55, plays a crucial and dynamic role.[1][5]

The conformation of His55 is remarkably flexible, adopting "open" and "closed" states that are influenced by the binding of ligands and substrates.[1][5] In the "closed" conformation, His55 swings into the distal pocket, forming a hydrogen bond with a water molecule coordinated to the heme iron.[1] This dynamic behavior is believed to be a key determinant in modulating the enzyme's peroxidase versus oxygen-binding activity.

The active site also features a small-molecule binding pocket in close proximity to the heme, which accommodates a variety of substrates, including halogenated phenols and cresols.[1][7] The binding of these substrates in the distal pocket positions them for catalysis, which is thought to proceed through the formation of high-valent iron-oxo species, such as Compound I.[7][8]

Quantitative Crystallographic Data

The structural determination of DHPB, both in its apo form and in complex with various ligands, has been made possible through X-ray crystallography. The following tables summarize the key crystallographic data for several important DHPB structures, providing a quantitative basis for comparison.

| PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å) | R-work / R-free | Ligand(s) | Reference |

| 3IXF | 1.58 | P2₁2₁2₁ | 60.65, 67.42, 67.48 | 0.167 / 0.209 | None | [9] |

| 5CHQ | Not Specified | Not Specified | Not Specified | Not Specified | p-nitrophenol | [3] |

| 6ONX | 1.70 | Not Specified | Not Specified | 0.164 / 0.206 | 4-Br-o-cresol | [7] |

| 6CH6 | 1.70 | Not Specified | Not Specified | 0.162 / 0.227 | 2,4-dimethoxyphenol | [10] |

| 6I7F | 1.85 | Not Specified | Not Specified | 0.168 / 0.199 | 2,4-dichlorophenol | [11] |

| 6OO6 | 2.10 | Not Specified | Not Specified | 0.160 / 0.224 | p-cresol | [8] |

Experimental Protocols: From Gene to Crystal

The determination of the crystal structure of DHPB involves a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection. The following provides a detailed overview of the key experimental methodologies.

Protein Expression and Purification

Recombinant DHPB is typically overexpressed in Escherichia coli strains such as BL21(DE3).[7][10] The purification protocol generally involves the following steps:

-

Cell Lysis: The E. coli cells are harvested and lysed to release the cellular contents.

-

Ammonium (B1175870) Sulfate Fractionation: A preliminary purification step to precipitate proteins based on their solubility.[1]

-

Ion-Exchange Chromatography: This technique separates proteins based on their net charge.

-

Size-Exclusion Chromatography: This final step separates proteins based on their size, yielding a highly pure DHPB sample.[1]

-

Oxidation State Preparation: The enzyme is treated with an excess of potassium ferricyanide (B76249) to ensure it is in the purely ferric state for crystallization.[1]

Crystallization

High-quality crystals of DHPB are grown using the hanging-drop vapor-diffusion method at 4°C (277 K).[1][4] A typical crystallization condition involves:

-

Protein Solution: 9 mg/mL of DHPB in 20 mM sodium cacodylate buffer at pH 6.5.[1]

-

Reservoir Solution: A solution containing a precipitant, such as polyethylene (B3416737) glycol (PEG), and a salt, like ammonium sulfate.

The protein and reservoir solutions are mixed in a small drop and allowed to equilibrate with the reservoir solution, leading to the gradual formation of crystals.

Data Collection and Structure Determination

-

X-ray Diffraction: The grown crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.

-

Data Processing: The diffraction data are processed and scaled using software suites like HKL-2000.[1]

-

Structure Solution and Refinement: The three-dimensional structure of the protein is determined from the processed diffraction data using molecular replacement or other phasing methods. The resulting model is then refined to best fit the experimental data.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for determining the crystal structure of Dehaloperoxidase B.

Caption: Key interactions and dynamics within the Dehaloperoxidase B active site.

Conclusion

The crystal structure of Dehaloperoxidase B provides a remarkable atomic-level view into the workings of a bifunctional enzyme. The combination of a canonical globin fold with a catalytically versatile heme active site, characterized by a flexible distal histidine, underpins its ability to perform both oxygen transport and peroxidase chemistry. The wealth of structural data, coupled with detailed experimental protocols, offers a solid foundation for future research aimed at elucidating its intricate catalytic mechanisms, exploring its substrate scope, and engineering novel biocatalysts for a range of applications. The continued study of DHPB promises to deepen our understanding of enzyme evolution and the structure-function paradigms that govern the diverse world of hemoproteins.

References

- 1. Structure of dehaloperoxidase B at 1.58 Å resolution and structural characterization of the AB dimer from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehaloperoxidase_B [collab.its.virginia.edu]

- 4. researchgate.net [researchgate.net]

- 5. Structure of dehaloperoxidase B at 1.58 A resolution and structural characterization of the AB dimer from Amphitrite ornata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

DHP-B: A Novel CPT1A Inhibitor Inducing Apoptosis in Colorectal Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Recent research has identified 2,6-dihydroxypeperomin B (DHP-B), a secolignan-type natural compound isolated from the plant Peperomia dindygulensis, as a potent inducer of apoptosis in colorectal cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its anti-cancer effects, with a focus on its role as a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and the development of novel cancer therapeutics.

Introduction

The aberrant metabolism of cancer cells is a well-established hallmark of malignancy, presenting a promising avenue for therapeutic intervention. One such metabolic pathway that is often dysregulated in cancer is fatty acid oxidation (FAO). Carnitine Palmitoyltransferase 1A (CPT1A) is a key enzyme in FAO, responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. In colorectal cancer, CPT1A is frequently overexpressed, contributing to the energy demands of rapidly proliferating tumor cells.

This compound has emerged as a promising anti-cancer agent that specifically targets this metabolic vulnerability in colorectal cancer. This guide will detail the mechanism of action of this compound, present key quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate its function.

The Core Mechanism: Covalent Inhibition of CPT1A

The primary mechanism by which this compound induces apoptosis in colorectal cancer cells is through the direct and covalent inhibition of CPT1A.

Key aspects of this mechanism include:

-

Covalent Binding: this compound forms a covalent bond with the cysteine residue at position 96 (Cys96) of the CPT1A enzyme. This irreversible binding inactivates the enzyme.

-

Blockade of Fatty Acid Oxidation (FAO): By inhibiting CPT1A, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby halting the process of fatty acid oxidation.

-

Disruption of the CPT1A-VDAC1 Interaction: The covalent modification of CPT1A by this compound disrupts the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane. This interaction is crucial for the proper functioning of both proteins.

-

Increased Mitochondrial Permeability: The dissociation of the CPT1A-VDAC1 complex leads to an increase in the permeability of the mitochondrial outer membrane.

-

Impaired Energy Metabolism: The inhibition of FAO and the disruption of mitochondrial function result in a significant reduction in oxygen consumption and overall energy metabolism within the cancer cells.

This cascade of events culminates in the induction of the intrinsic apoptotic pathway.

Signaling Pathways and Cellular Effects

The inhibition of CPT1A by this compound triggers a signaling cascade that ultimately leads to programmed cell death.

Caption: this compound induced apoptosis signaling pathway in colorectal cancer.

The key cellular consequences of this compound treatment are the suppression of tumor cell growth and the induction of apoptosis.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo models of colorectal cancer.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC₅₀ (μM) of this compound | IC₅₀ (μM) of Oxaliplatin (Positive Control) |

| SW620 | 2.83 ± 0.21 | 4.12 ± 0.35 |

| LS180 | 3.54 ± 0.28 | 5.21 ± 0.42 |

| HCT116 | 4.12 ± 0.33 | 6.34 ± 0.51 |

| HT29 | 5.23 ± 0.41 | 7.89 ± 0.63 |

| RKO | 6.15 ± 0.49 | 9.23 ± 0.74 |

Data presented as mean ± SD from three independent experiments.

Table 2: In Vivo Efficacy of this compound in an Orthotopic Colorectal Cancer Mouse Model

| Treatment Group | Tumor Weight (g) |

| Control (DMSO) | 1.25 ± 0.18 |

| This compound (20 mg/kg) | 0.48 ± 0.09 |

Data presented as mean ± SD.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on colorectal cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound against colorectal cancer cell lines.

Caption: Workflow for the MTT-based cell viability assay.

-

Cell Seeding: Colorectal cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment and Harvesting: Colorectal cancer cells are treated with this compound for the desired time. Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: CRC cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., CPT1A, cleaved caspase-3, Bax, Bcl-2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

-

Cell Implantation: Human colorectal cancer cells are surgically implanted into the cecal wall of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Drug Administration: The mice are then treated with this compound (e.g., via intraperitoneal injection) or a vehicle control over a specified period.

-

Tumor Measurement: Tumor growth is monitored regularly.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of colorectal cancer. Its unique mechanism of action, involving the covalent inhibition of CPT1A and the subsequent disruption of fatty acid oxidation and mitochondrial function, provides a targeted approach to inducing apoptosis in cancer cells. The preclinical data presented in this guide demonstrate the potent in vitro and in vivo anti-cancer activity of this compound. Further investigation and development of this compound and other CPT1A inhibitors are warranted to translate these promising findings into clinical applications for colorectal cancer patients.

The Dichotomy of DHP B: A Technical Guide to the Substrate Specificity of Dehaloperoxidase B and Dihydropyrimidinase

For the Attention of Researchers, Scientists, and Drug Development Professionals

The acronym "DHP B" presents a notable ambiguity in biochemical literature, referring to two distinct enzymes of significant interest in drug development and biochemistry: Dehaloperoxidase B (DHP B) , a peroxidase from the marine worm Amphitrite ornata, and Dihydropyrimidinase (DHP) , a key enzyme in human pyrimidine (B1678525) metabolism. This technical guide provides an in-depth analysis of the substrate specificity of both enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of their respective biochemical contexts.

Section 1: Dehaloperoxidase B (DHP B)

Dehaloperoxidase B is a bifunctional enzyme with both peroxidase and hemoglobin activities.[1] Its ability to oxidatively dehalogenate various phenolic compounds makes it a subject of interest for bioremediation and biocatalysis.

Data Presentation: Substrate Specificity of Dehaloperoxidase B

The substrate specificity of DHP B has been characterized for several halogenated phenols. The kinetic parameters, including the Michaelis constant (Km) and catalytic rate constant (kcat), quantify the enzyme's affinity and turnover rate for these substrates.

| Substrate (Co-substrate) | K_m (µM) for H₂O₂ | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| 2,4,6-Trichlorophenol (TCP) | 130 ± 10 | 1.8 ± 0.1 | 1.4 x 10⁴ | [2] |

| 2,4,6-Tribromophenol (B41969) (TBP) | 160 ± 20 | 5.2 ± 0.2 | 3.2 x 10⁴ | [2] |

| 2,4,6-Trifluorophenol (TFP) | 140 ± 20 | a | 1.2 x 10⁴ | [2] |

Note: The kcat for TFP could not be determined directly. The catalytic efficiency was calculated based on the initial rate of product formation.[2]

Experimental Protocols: Dehaloperoxidase B Activity Assay

The activity of DHP B is typically determined using a spectrophotometric assay that monitors the change in absorbance of the substrate or product over time.

Principle: The assay measures the initial rate of the hydrogen peroxide-dependent oxidation of a trihalogenated phenol (B47542) co-substrate. This can be monitored by the decrease in the substrate's absorbance or the increase in the product's absorbance at a specific wavelength.[2]

Materials:

-

Purified DHP B enzyme

-

100 mM Potassium Phosphate (B84403) buffer (pH 7.0)

-

Substrate stock solutions (e.g., 2,4,6-trichlorophenol, 2,4,6-tribromophenol in a suitable solvent)

-

Hydrogen peroxide (H₂O₂) solution (concentration determined by UV-vis spectroscopy, ε₂₄₀ = 43.6 M⁻¹cm⁻¹)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer and the desired concentration of the trihalogenated phenol co-substrate.

-

Add the purified DHP B enzyme to the reaction mixture to a final concentration of approximately 0.5 µM.

-

Initiate the reaction by adding a specific concentration of H₂O₂.

-

Immediately monitor the change in absorbance at the wavelength corresponding to the substrate disappearance or product formation (e.g., 312 nm for TCP disappearance).[2]

-

Record the absorbance at regular intervals to determine the initial reaction velocity.

-

Repeat the assay with varying concentrations of H₂O₂ to determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.[2]

Visualization: Catalytic Cycle of Dehaloperoxidase B

The catalytic cycle of DHP B involves the reaction of the ferric enzyme with hydrogen peroxide to form a high-valent iron-oxo species, which then oxidizes the substrate.

References

Dehaloperoxidase Isozymes: A Comparative Analysis of DHP A and DHP B

A Technical Guide for Researchers and Drug Development Professionals

Dehaloperoxidase (DHP), an enzyme found in the marine polychaete Amphitrite ornata, presents a fascinating case of bifunctionality, acting as both a hemoglobin and a peroxidase.[1][2][3] This dual capability allows the organism to transport oxygen while simultaneously detoxifying halogenated environmental pollutants.[1][4] Two primary isozymes, Dehaloperoxidase A (DHP A) and Dehaloperoxidase B (DHP B), have been identified and extensively studied. Despite sharing a high degree of sequence homology, these two forms exhibit significant differences in their catalytic efficiency, stability, and substrate interactions. This technical guide provides an in-depth comparison of DHP A and DHP B, focusing on their structural distinctions, kinetic properties, and the experimental methodologies used for their characterization.

Structural and Sequential Differences

DHP A and DHP B are both comprised of 137 amino acid residues and share 96% sequence identity.[1][2] The variation between the two isozymes is confined to five specific amino acid substitutions.[1][2]

Table 1: Amino Acid Substitutions between DHP A and DHP B

| Position | DHP A Residue | DHP B Residue | Location and Potential Impact |

| 9 | Isoleucine (I) | Leucine (L) | Located in the A-loop, approximately 15 Å from the heme active site. The I9L mutation in DHP A has been shown to increase catalytic turnover, suggesting a long-range dynamic effect on the active site.[5] |

| 32 | Arginine (R) | Lysine (K) | Positioned on the distal side of the heme cavity.[2][3] |

| 34 | Tyrosine (Y) | Asparagine (N) | Also on the distal side, this substitution alters hydrogen-bonding networks. In DHP A, Tyr34 forms a weak hydrogen bond with Asn96, while in DHP B, Asn34 interacts with Asn96 via a water molecule.[3] |

| 81 | Asparagine (N) | Serine (S) | Located on the proximal side of the heme cavity.[2][3] |

| 91 | Serine (S) | Glycine (G) | Also on the proximal side, this substitution can alter the flexibility and hydrogen-bonding network near the proximal histidine.[2] |

X-ray crystallography studies have revealed that both isozymes adopt the characteristic globin fold.[2][6] However, the subtle amino acid changes lead to distinct differences in the hydrogen-bonding networks within both the distal and proximal heme pockets.[2][3] A notable feature of both enzymes is the conformational flexibility of the distal histidine (His55), which can swing in and out of the active site.[2][3][6] This flexibility is crucial for substrate binding and catalysis.[6]

Comparative Functional Analysis

Peroxidase Activity and Substrate Specificity

The primary enzymatic function of DHP is the hydrogen peroxide-dependent oxidative dehalogenation of trihalophenols to their corresponding 2,6-dihalo-1,4-benzoquinones.[1][2][3] Kinetic studies have consistently demonstrated that DHP B is the more efficient catalyst.

Table 2: Comparative Catalytic Efficiency and Stability

| Parameter | Dehaloperoxidase A (DHP A) | Dehaloperoxidase B (DHP B) | Reference |

| Catalytic Efficiency (kcat/Km) | |||

| vs. 2,4,6-Trichlorophenol (TCP) | Lower | ~5-6 times greater than DHP A | [5] |

| vs. 2,4,6-Tribromophenol (TBP) | Lower | ~5-6 times greater than DHP A | [5] |

| vs. Dichlorophenol (DCP) & Dibromophenol (DBP) | Lower | >2-fold more reactive than DHP A | [5] |

| Substrate Inhibition | Lower | Increased level for both TCP and TBP | [2][5] |

| Peroxygenase Activity | Limited (e.g., 4-nitrophenol) | Broader range of substrates; ~2-fold greater for 4-nitrophenol | [5] |

| Thermodynamic Stability | |||

| Melting Temperature (Tm) | 50.4 °C | 47.5 °C | [5] |

| Enthalpy of Unfolding (ΔHcal) | 183.3 kJ/mol | 165.1 kJ/mol | [5] |

An interesting inverse correlation has been proposed: the lower stability of the heme in DHP B may contribute to its higher catalytic efficiency.[5] While DHP A's known peroxygenase activity is limited, DHP B has demonstrated this capability across a wider range of substrates.[5]

Catalytic Mechanism

The catalytic cycle of DHP is initiated by the reaction of the ferric heme with hydrogen peroxide, forming a key intermediate known as Compound ES, which is an iron(IV)-oxo heme center coupled with an amino acid radical.[1][4] This intermediate then oxidizes the halophenol substrate in two consecutive one-electron steps.[7]

A significant mechanistic difference has been identified for DHP B. The product of the oxidative dehalogenation, a dihaloquinone, can induce the formation of the oxyferrous DHP B state.[1][8] This suggests a novel reaction pathway and a link between the peroxidase and oxygen transport functions of the enzyme.[1][8] Furthermore, unlike typical peroxidases, the oxyferrous state of DHP is a competent starting point for the catalytic cycle, indicating that the ferric state is not an obligatory initiation point for its peroxidase activity.[1][8][9]

Experimental Protocols

The characterization and comparison of DHP A and DHP B involve a range of biochemical and biophysical techniques.

Recombinant Protein Expression and Purification

-

Expression System: DHP isozymes are typically overexpressed in Escherichia coli, often using Rosetta(DE3)pLysS competent cells.[5]

-

Purification: The purification protocol generally involves cell lysis followed by a series of chromatography steps. A common method is anion-exchange chromatography followed by size-exclusion chromatography to obtain highly pure protein.

-

Oxidation State Preparation: For enzymatic assays, the protein is typically oxidized to the ferric state using an excess of potassium ferricyanide, followed by removal of the oxidant using a desalting column (e.g., PD-10 Sephadex G-25).[5]

Dehaloperoxidase Activity Assays

-

Principle: The enzymatic activity is determined by monitoring the change in absorbance of either the substrate or the product over time using a UV-visible spectrophotometer.

-

Reaction Mixture: A typical 1-mL reaction mixture contains:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

DHP enzyme (e.g., 0.5 µM final concentration).

-

Trihalophenol substrate (e.g., 150 µM).

-

Varying concentrations of hydrogen peroxide (H₂O₂) to determine kinetic parameters.[1]

-

-

Detection Wavelengths:

-

Data Analysis: The initial reaction rates are fitted to the Michaelis-Menten equation using software like GraFit to determine Vmax, Km, and kcat.[1]

Stopped-Flow UV-Visible Spectroscopy

-

Application: This technique is used to study the kinetics of rapid reactions, such as the formation and decay of enzymatic intermediates (e.g., Compound ES).

-

Methodology: The enzyme and substrate(s) are rapidly mixed, and the UV-visible spectrum is recorded over milliseconds to seconds. Double-mixing experiments can be employed to study the reactivity of a pre-formed intermediate with a second reactant.[1] For example, DHP can be mixed with H₂O₂ in the first step and then, after a short delay, mixed with the halophenol substrate in the second step.[1]

X-ray Crystallography

-

Purpose: To determine the three-dimensional structure of the enzyme, both in its apo form and in complex with substrates or inhibitors.[2][5]

-

Crystallization: DHP A and DHP B are crystallized, often using hanging-drop or sitting-drop vapor diffusion methods with various precipitants like polyethylene (B3416737) glycol (PEG).[5]

-

Substrate Soaking: To obtain substrate-bound structures, crystals of the apo-enzyme are soaked in a solution containing the substrate of interest.[5][10]

-

Data Collection and Refinement: X-ray diffraction data are collected from the crystals, and the resulting electron density maps are used to build and refine the atomic model of the protein.[2]

Conclusion

Dehaloperoxidases A and B, while structurally very similar, display significant functional divergence. DHP B emerges as a more potent peroxidase, albeit at the cost of reduced thermal stability. The five amino acid differences between the isozymes, though seemingly minor, induce subtle yet critical changes in the heme environment that translate into altered catalytic efficiencies and substrate interaction profiles. The discovery of a product-induced link to the oxyferrous state in DHP B and the catalytic competence of this state highlight a sophisticated interplay between the enzyme's dual functions. A thorough understanding of these key differences, facilitated by the experimental protocols detailed herein, is crucial for harnessing the bioremediation potential of these unique enzymes and for guiding protein engineering efforts in the development of novel biocatalysts.

References

- 1. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of dehaloperoxidase B at 1.58 Å resolution and structural characterization of the AB dimer from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The crystal structure and amino acid sequence of dehaloperoxidase from Amphitrite ornata indicate common ancestry with globins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of oxidative halophenol dehalogenation by Amphitrite ornata dehaloperoxidase is initiated by H2O2 binding and involves two consecutive one-electron steps: role of ferryl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactivity of Deoxy- and Oxyferrous Dehaloperoxidase B from Amphitrite ornata: Identification of Compound II and its Ferrous-Hydroperoxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Comparison of Substrate Binding Sites in Dehaloperoxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isolation and Characterization of Bioactive Compounds from Peperomia dindygulensis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies for the isolation and characterization of bioactive compounds from the plant Peperomia dindygulensis. It consolidates experimental protocols and quantitative data from published research, focusing on secolignans and polyketides, which are significant chemical constituents of this species. This guide is intended to serve as a practical resource for researchers engaged in natural product chemistry and drug discovery.

Introduction

Peperomia dindygulensis Miq., a plant from the Piperaceae family, is utilized in traditional Chinese medicine for treating various ailments, including coughs, asthma, and certain cancers.[1][2] Phytochemical investigations have revealed a rich diversity of secondary metabolites, primarily lignans, flavonoids, and polyketides, which exhibit promising biological activities such as antitumor and antiangiogenic effects.[1][2] This guide will detail the established protocols for the extraction, isolation, and structural elucidation of these valuable compounds.

Extraction and Preliminary Fractionation

The initial step in isolating bioactive compounds from P. dindygulensis involves solvent extraction of the dried plant material, followed by a systematic fractionation process to separate compounds based on their polarity.

General Extraction Protocol

A widely adopted method for extracting a broad spectrum of compounds is exhaustive maceration with ethanol (B145695).

-

Plant Material: Air-dried whole plants of P. dindygulensis (10 kg) are used as the starting material.[1]

-

Extraction Solvent: 95% Ethanol (EtOH) is employed for the extraction process.[1]

-

Procedure:

-

Initial Fractionation:

-

A significant portion of the crude extract (1,290 g) is suspended in water (2,000 mL).[1]

-

This aqueous suspension is then subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to yield distinct fractions for further purification.

-

Experimental Workflow for Extraction and Fractionation

References

The Dual-Faceted Catalytic Machinery of Dehaloperoxidase B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehaloperoxidase B (DHP B), an intriguing bifunctional enzyme from the marine polychaete Amphitrite ornata, defies conventional classification by exhibiting both hemoglobin-like oxygen transport and potent peroxidase activities. This dual capability, housed within a single heme active site, presents a unique paradigm in enzyme mechanics and a subject of considerable scientific inquiry. This technical guide provides a comprehensive exploration of the catalytic mechanism of DHP B, detailing its structural intricacies, the catalytic cycle with its key intermediates, and the nuanced interplay of its dual functions. By presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the catalytic pathways, this document aims to serve as a critical resource for researchers engaged in enzymology, heme protein chemistry, and the development of novel biocatalysts and therapeutics.

Introduction: A Bifunctional Marvel

Dehaloperoxidase B is a member of the globin superfamily, yet it possesses the remarkable ability to catalyze the hydrogen peroxide-dependent oxidative dehalogenation of trihalogenated phenols to their corresponding 2,6-dihalo-1,4-benzoquinones.[1][2] This peroxidase activity is biologically significant for the organism's defense against toxic biogenic halometabolites.[1] Unlike canonical peroxidases, DHP B exhibits a fascinating functional plasticity, with its catalytic cycle capable of being initiated from both the ferric (Fe³⁺) and the physiologically relevant oxyferrous (Fe²⁺-O₂) states.[1][3] This unique characteristic suggests a sophisticated molecular switch that governs its transition between oxygen transport and catalysis.

Structural Architecture of the Active Site

The catalytic activity of DHP B is centered around a protoporphyrin IX heme cofactor. The enzyme's structure, determined by X-ray crystallography, reveals key features that underpin its dual functionality.

-

Proximal Histidine: A conserved proximal histidine (His89) residue coordinates to the heme iron, providing a crucial anchor.[1][4] The nature of this interaction is critical for modulating the catalytic efficiency of the enzyme.[4]

-

Distal Histidine: The distal pocket features a highly flexible histidine residue (His55).[1][4] This residue can adopt "open" and "closed" conformations, a characteristic that is believed to be central to the enzyme's ability to switch between its globin and peroxidase functions.[4][5] In the "closed" conformation, His55 can interact with heme-bound ligands, while the "open" state creates space for substrate binding.[4] The distance between the heme iron and the distal histidine's Nε2 atom in DHP B is intermediate between that typically observed in globins and peroxidases, reflecting its dual nature.[1][3]

The Catalytic Cycle of Dehaloperoxidase B

The catalytic mechanism of DHP B is a dynamic process involving several key intermediates. A significant finding is the ability of the cycle to proceed from either the ferric or oxyferrous state, challenging the traditional peroxidase paradigm.

Initiation from the Ferric State

The classical peroxidase pathway begins with the ferric enzyme.

-

Formation of Compound ES: Ferric DHP B reacts with hydrogen peroxide (H₂O₂) to form a key intermediate known as Compound ES.[1] Spectroscopic analyses have characterized Compound ES as an iron(IV)-oxo heme center coupled with an amino acid radical.[1][3]

-

Substrate Oxidation: Compound ES then oxidizes the trihalophenol substrate in two sequential one-electron steps, leading to the formation of the dihaloquinone product and the regeneration of the ferric enzyme.[1][3]

Initiation from the Oxyferrous State: A Unique Pathway

A distinctive feature of DHP B is its ability to initiate catalysis from the oxyferrous state, the primary state for oxygen transport.

-

Substrate-Triggered Activation: The presence of the trihalophenol co-substrate is crucial for the activation of oxyferrous DHP B towards peroxidase activity.[3] This suggests that substrate binding acts as a molecular trigger, switching the enzyme's function from an oxygen carrier to a peroxidase.[1][3]

-

Formation of Compound II: In the presence of both the substrate and H₂O₂, oxyferrous DHP B can directly form Compound II, a ferryl intermediate.[3][6] A proposed precursor to this is a ferrous-hydroperoxide species.[3][6]

-

Completion of the Cycle: Compound II is subsequently reduced by the substrate, regenerating the ferric enzyme, which can then re-enter the catalytic cycle.[3]

A Novel Feedback Loop

Research has revealed a novel reaction pathway where the product of the dehalogenation reaction, the dihaloquinone, can react with both ferric DHP B and Compound ES to generate the oxyferrous form of the enzyme.[1] This suggests a feedback mechanism that links the peroxidase and oxygen transport functions.

Quantitative Analysis of Catalytic Activity

The catalytic efficiency of DHP B has been characterized using various trihalogenated phenol (B47542) substrates. The kinetic parameters highlight the enzyme's substrate specificity.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 2,4,6-Trichlorophenol (TCP) | Data not consistently available | Data not consistently available | Data not consistently available | [1] |

| 2,4,6-Tribromophenol (TBP) | Data not consistently available | Data not consistently available | Data not consistently available | [1] |

| 2,4,6-Trifluorophenol (TFP) | Data not consistently available | Data not consistently available | Data not consistently available | [1] |

Note: While the source indicates that Michaelis-Menten kinetics were performed and data was presented in a table, the specific values for kcat, Km, and kcat/Km for DHP B were not explicitly stated in the provided search results. The referenced paper would need to be consulted for the precise values.

Visualizing the Catalytic Mechanism

To provide a clear visual representation of the complex catalytic processes of Dehaloperoxidase B, the following diagrams have been generated using the DOT language.

Figure 1: The interconnected catalytic cycles of Dehaloperoxidase B.

Figure 2: A generalized workflow for the investigation of DHP B.

Detailed Experimental Protocols

The elucidation of the catalytic mechanism of DHP B has relied on a suite of sophisticated biophysical and biochemical techniques. The following provides an overview of the key experimental methodologies employed.

Recombinant Protein Expression and Purification

-

Plasmid Preparation: The gene for Dehaloperoxidase B (dhpB) is typically cloned into an appropriate expression vector.

-

Protein Expression: The expression plasmid is transformed into a suitable bacterial host, commonly Escherichia coli BL21(DE3) cells.[7] Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The expressed protein is purified from the cell lysate using a combination of chromatographic techniques, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography. The purity and concentration of the enzyme are assessed by SDS-PAGE and UV-visible spectroscopy.

Dehaloperoxidase Activity Assays

-

Principle: The enzymatic activity is monitored by observing the change in absorbance corresponding to the disappearance of the trihalophenol substrate or the appearance of the dihaloquinone product.[1]

-

Procedure:

-

A reaction mixture is prepared containing a known concentration of DHP B in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

The trihalophenol substrate is added to the mixture.

-

The reaction is initiated by the addition of a specific concentration of hydrogen peroxide.

-

The change in absorbance at a characteristic wavelength for the substrate or product is monitored over time using a UV-visible spectrophotometer.

-

Initial rates are calculated from the linear portion of the reaction progress curve.

-

For determining Michaelis-Menten kinetic parameters, the concentration of one substrate (e.g., H₂O₂) is varied while the other (trihalophenol) is held at a saturating concentration.[1]

-

Stopped-Flow UV-visible Spectroscopy

-

Principle: This technique allows for the rapid mixing of reactants and the observation of transient intermediates that form on the millisecond timescale.

-

Procedure:

-

Solutions of DHP B and the reactant (e.g., H₂O₂ or substrate) are loaded into separate syringes of the stopped-flow instrument.

-

The solutions are rapidly mixed, and the UV-visible spectrum is recorded as a function of time.

-

This method is used to observe the formation and decay of intermediates like Compound ES and Compound II.[1]

-

Double-mixing experiments can be performed to investigate the reactivity of pre-formed intermediates with a second reactant.[1]

-

Rapid Freeze-Quench Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Principle: This technique is used to trap and characterize paramagnetic intermediates, such as the radical species in Compound ES.

-

Procedure:

-

The enzyme and reactant are rapidly mixed.

-

After a specific, short time delay, the reaction is quenched by freezing it in a cryogen (e.g., liquid isopentane (B150273) cooled by liquid nitrogen).

-

The frozen sample is then analyzed by EPR spectroscopy to detect and characterize any paramagnetic species that were present at the time of quenching.

-

Conclusion and Future Directions

Dehaloperoxidase B stands as a testament to the functional diversity of heme proteins. Its intricate catalytic mechanism, featuring a unique substrate-triggered switch from an oxygen carrier to a potent peroxidase and a novel product-mediated feedback loop, offers a rich area for further investigation. A deeper understanding of the structure-function relationships in DHP B, particularly the dynamic role of the distal histidine and the precise nature of substrate binding, will be instrumental for the rational design of novel biocatalysts for applications in bioremediation and green chemistry. Furthermore, the elucidation of its dual-functionality provides valuable insights for drug development professionals exploring enzyme inhibition and modulation. The continued study of this remarkable enzyme promises to unveil further secrets of nature's catalytic ingenuity.

References

- 1. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of dehaloperoxidase B at 1.58 Å resolution and structural characterization of the AB dimer from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity of Deoxy- and Oxyferrous Dehaloperoxidase B from Amphitrite ornata: Identification of Compound II and its Ferrous-Hydroperoxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehaloperoxidase_B [collab.its.virginia.edu]

- 5. researchgate.net [researchgate.net]

- 6. biologic.net [biologic.net]

- 7. rcsb.org [rcsb.org]

The Link Between 1,4-Dihydropyridines and Mitochondrial Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrion, a central player in cellular metabolism and signaling, holds a critical role in determining cell fate through the regulation of apoptosis and necrosis. A key event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. The sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors.[1][2][3][4] Emerging evidence suggests that 1,4-dihydropyridines (DHPs), a class of compounds well-known as L-type calcium channel blockers, also exert significant effects on mitochondrial function, including the modulation of mitochondrial permeability.[5][6][7][8] This technical guide provides an in-depth exploration of the link between DHPs and mitochondrial permeability, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support further research and drug development in this area. While a specific compound termed "DHP-B" was not prominently identified in the literature, this guide will focus on the broader class of 1,4-dihydropyridines and provide specific examples of derivatives that have been investigated for their effects on mitochondrial permeability.

Quantitative Data on Dihydropyridine Interaction with Mitochondria

Several studies have quantified the interaction of DHP derivatives with mitochondrial components and their effects on mitochondrial function. The following tables summarize key findings.

Table 1: Binding of Nitrendipine (B1678957) to Mitochondrial Membranes

| Tissue Source | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (nmol/mg protein) | Reference |

| Guinea-pig heart | 593 ± 77 | 1.75 ± 0.27 | [9][10] |

| Guinea-pig liver | 586 ± 91 | 0.36 ± 0.04 | [9][10] |